molecular formula C10H11NO4 B2420227 Methyl 2-(3-methyl-4-nitrophenyl)acetate CAS No. 156480-27-2

Methyl 2-(3-methyl-4-nitrophenyl)acetate

Cat. No. B2420227
CAS RN: 156480-27-2
M. Wt: 209.201
InChI Key: GYUDCBWIPGOCFS-UHFFFAOYSA-N
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Description

“Methyl 2-(3-methyl-4-nitrophenyl)acetate” is an organic compound with the molecular formula C10H11NO4 . It is also known as “Methyl mandelate” and is widely used in various scientific experiments.

Scientific Research Applications

Antiviral Activity

Methyl 2-(3-methyl-4-nitrophenyl)acetate has been investigated for its antiviral potential. Researchers have synthesized related derivatives and found promising results. For instance:

Biocatalysis Mechanisms

The Hammett linear free-energy relationship (LFER) has been applied to understand chemical transformations catalyzed by enzymes. Investigating the reactivity of Methyl 2-(3-methyl-4-nitrophenyl)acetate using LFER can provide mechanistic insights into biocatalytic hydrolysis reactions .

Safety and Hazards

While specific safety and hazard information for “Methyl 2-(3-methyl-4-nitrophenyl)acetate” is not directly available, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 2-(3-methyl-4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUDCBWIPGOCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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